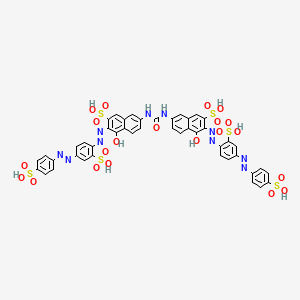
Direct red 80 free acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sirius red F3B (acid form) is a naphthalenesulfonic acid that is the free acid form of the dye Sirius red F3B. The hexasodium salt is a histological dye used principally in staining methods for collagen and amyloid. It has a role as a fluorochrome and a histological dye. It is a member of ureas, a member of naphthols, a naphthalenesulfonic acid and a member of azobenzenes. It is a conjugate acid of a Sirius red F3B(6-).
Applications De Recherche Scientifique
Biodegradation and Wastewater Treatment
- Decolorization and Mineralization : Bacillus firmus immobilized in tubular polymeric gel can decolorize and partially mineralize C.I. Direct Red 80 in wastewater, indicating potential applications in industrial wastewater treatment (Ogugbue et al., 2011).
- Sulfate-Reducing Bacteria : A sulfate-reducing bacteria culture demonstrated effective removal of Direct Red 80 and chemical oxygen demand (COD) from water, showcasing an efficient approach for dye degradation (Rasool et al., 2013).
Advanced Oxidation Processes
- Photocatalytic Degradation : The photocatalytic degradation of Direct Red 80 using TiO2 as a photocatalyst was effective in decolorizing and degrading aromatic rings in textile wastewater (Mahmoodi et al., 2005).
Adsorption Techniques for Dye Removal
- Use of Agricultural By-products : Materials like garlic straw and almond shells have shown potential for adsorbing Direct Red 80 from aqueous solutions, indicating an eco-friendly and cost-effective method for dye removal (Kallel et al., 2016); (Ardejani et al., 2008).
Environmental and Health Impact Studies
- Soil and Sludge Impact : The interaction of Direct Red 80 with soil enzymes like α‐Amylase was studied, revealing impacts on soil enzyme structure and function, indicating potential environmental and health concerns (Song et al., 2020).
Electrochemical Detection
- Sensitive Detection Methods : An electrochemical method using a gold nanoparticle modified carbon paste electrode was developed for the sensitive determination of Direct Red 80, highlighting its applications in environmental monitoring (Ghoreishi et al., 2012).
Propriétés
Numéro CAS |
25188-41-4 |
|---|---|
Formule moléculaire |
C45H32N10O21S6 |
Poids moléculaire |
1241.2 g/mol |
Nom IUPAC |
4-hydroxy-7-[[5-hydroxy-7-sulfo-6-[[2-sulfo-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalen-2-yl]carbamoylamino]-3-[[2-sulfo-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C45H32N10O21S6/c56-43-33-13-5-27(17-23(33)19-39(81(71,72)73)41(43)54-52-35-15-7-29(21-37(35)79(65,66)67)50-48-25-1-9-31(10-2-25)77(59,60)61)46-45(58)47-28-6-14-34-24(18-28)20-40(82(74,75)76)42(44(34)57)55-53-36-16-8-30(22-38(36)80(68,69)70)51-49-26-3-11-32(12-4-26)78(62,63)64/h1-22,56-57H,(H2,46,47,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76) |
Clé InChI |
IUNAENBIEJRAKZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)NC5=CC6=CC(=C(C(=C6C=C5)O)N=NC7=C(C=C(C=C7)N=NC8=CC=C(C=C8)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
SMILES canonique |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)NC5=CC6=CC(=C(C(=C6C=C5)O)N=NC7=C(C=C(C=C7)N=NC8=CC=C(C=C8)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Autres numéros CAS |
25188-41-4 |
Numéros CAS associés |
2610-10-8 (hexa-hydrochloride salt) |
Synonymes |
2-naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis(4-hydroxy-3-(2-(2-sulfo-4-(2-(4-sulfophenyl)diazenyl)phenyl)diazenyl)-, sodium salt (1:6) C.I. direct red 80 C.I. direct red 80, hexasodium salt direct red 80 picrosirius red sirius red F 3B Sirius Red F3B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



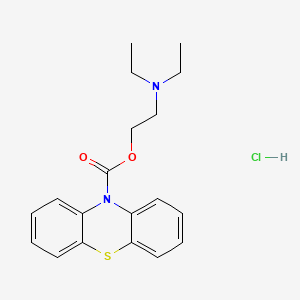
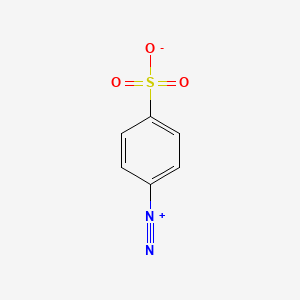
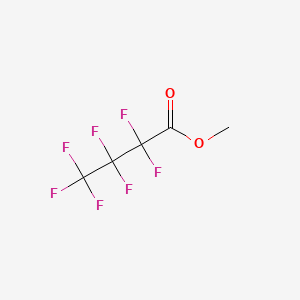
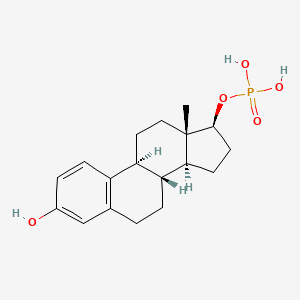
![4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid,6-[(1R)-1-hydroxyethyl]-7-oxo-3-[[(1R,3S)-tetrahydro-1-oxido-3-thienyl]thio]-,(5R,6S)-](/img/structure/B1199095.png)
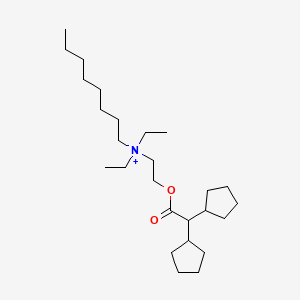



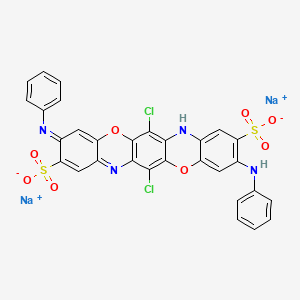
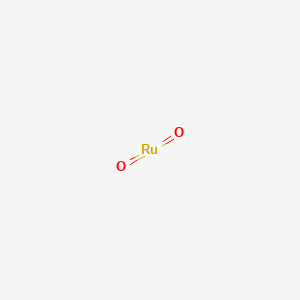
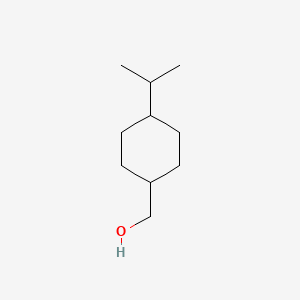
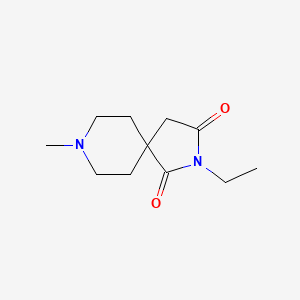
![1,6,11-Trihydroxy-8-[4-hydroxy-5-[5-hydroxy-4-[5-[4-hydroxy-5-[5-hydroxy-4-(5-hydroxy-6-methyl-tetrahydropyran-2-yl)oxy-6-methyl-tetrahydropyran-2-yl]oxy-6-methyl-tetrahydropyran-2-yl]oxy-6-methyl-tetrahydropyran-2-yl]oxy-6-methyl-tetrahydropyran-2-yl]oxy-6-methyl-tetrahydropyran-2-yl]oxy-3-methyl-5,6-dihydrobenzo[a]anthracene-7,12-dione](/img/structure/B1199108.png)